molecular formula C18H20FN5O B608657 LSN2814617

LSN2814617

Cat. No.: B608657
M. Wt: 341.4 g/mol
InChI Key: NPRJTKMKUYJGAL-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSN2814617 is a synthetic organic compound known for its role as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). This compound has been studied for its potential effects on sleep architecture, cognitive functions, and its wake-promoting properties .

Preparation Methods

The synthesis of LSN2814617 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The compound is synthesized through a series of reactions, including cyclization and substitution reactions. The final product is purified to achieve a high level of purity, typically greater than 97% .

Chemical Reactions Analysis

LSN2814617 undergoes various chemical reactions, primarily involving its functional groups. The compound can participate in:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

LSN2814617 exerts its effects by binding to the metabotropic glutamate receptor 5 (mGluR5) and enhancing its activity. This positive allosteric modulation increases the receptor’s response to glutamate, leading to increased calcium mobilization in cells expressing mGluR5. The compound’s wake-promoting effects are attributed to its ability to modulate neuronal activity and enhance cortical network connectivity .

Comparison with Similar Compounds

LSN2814617 is unique in its high selectivity and potency as a positive allosteric modulator of mGluR5. Similar compounds include:

This compound stands out due to its specific effects on sleep architecture and its potential therapeutic applications in cognitive disorders.

Properties

IUPAC Name

5-[(7S)-3-tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O/c1-18(2,3)17-22-21-14-10-12(8-9-24(14)17)16-20-15(23-25-16)11-4-6-13(19)7-5-11/h4-7,12H,8-10H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRJTKMKUYJGAL-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1CCC(C2)C3=NC(=NO3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN=C2N1CC[C@@H](C2)C3=NC(=NO3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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